An In-Depth Technical Guide to the Chemical and Physical Properties of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol
An In-Depth Technical Guide to the Chemical and Physical Properties of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol
Introduction
Indole and its derivatives are of paramount importance in the fields of medicinal chemistry and drug development, forming the structural core of numerous bioactive compounds.[1][2] The strategic placement of various substituents on the indole scaffold allows for the fine-tuning of their pharmacological profiles. This guide focuses on a specific derivative, 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, a molecule of interest for its potential applications in the synthesis of more complex pharmaceutical agents. The presence of a chloro-substituent on the benzene ring and a hydroxyethyl group on the indole nitrogen introduces specific electronic and steric properties that can significantly influence its reactivity and biological interactions.
This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a compilation of data but also detailed experimental protocols for the determination of its key characteristics. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to ascertain its molecular structure and key identifiers.
| Property | Value | Source |
| IUPAC Name | 2-(5-chloro-1H-indol-1-yl)ethan-1-ol | - |
| CAS Number | 1599964-38-1 | |
| Molecular Formula | C₁₀H₁₀ClNO | |
| Molecular Weight | 195.65 g/mol | |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2CCO)C | - |
| InChI | InChI=1S/C10H10ClNO/c11-8-2-3-9-7(1-8)4-5-12(9)6-13/h1-5,13H,6H2 | - |
Predicted Physicochemical Properties
| Property | Predicted Value | Principle of Prediction |
| Melting Point | 95 - 110 °C | The melting point is influenced by molecular weight, intermolecular forces (hydrogen bonding from the hydroxyl group, dipole-dipole interactions from the C-Cl and C-N bonds), and molecular symmetry.[3][5][15] The presence of the polar functional groups is expected to result in a crystalline solid with a moderate melting point. |
| Boiling Point | 350 - 370 °C at 760 mmHg | The boiling point is primarily determined by the strength of intermolecular forces and molecular weight.[3][4][11] The hydrogen bonding capability of the alcohol and the overall polarity of the molecule suggest a relatively high boiling point. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and non-polar solvents like hexane. | "Like dissolves like" is the guiding principle. The polar hydroxyl group and the indole nitrogen confer polarity, favoring solubility in polar protic and aprotic solvents.[12][13][14] The non-polar indole ring system limits solubility in water. |
| LogP | 2.0 - 2.5 | This value, representing the logarithm of the partition coefficient between octanol and water, indicates a moderate lipophilicity.[1] This is a crucial parameter in drug design, influencing membrane permeability and bioavailability. |
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties and to fully characterize 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, the following detailed experimental protocols are recommended.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.
Protocol:
-
Sample Preparation:
-
Ensure the sample of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is completely dry.
-
Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Tamp the open end of a capillary melting point tube into the powder until a small amount of the solid enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.
-
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
For a first approximation, heat the sample rapidly (10-20 °C/minute) and note the temperature at which it melts.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat it slowly, at a rate of 1-2 °C/minute, through the expected melting range.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
The experiment should be repeated at least twice to ensure reproducibility.
-
Solubility Assessment
Causality: Determining the solubility profile of a compound is crucial for its application in various experimental settings, including biological assays and purification processes. A systematic approach using a range of solvents with varying polarities provides a comprehensive understanding of its solubility characteristics.
Protocol:
-
Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Sample Preparation:
-
Add approximately 10 mg of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol to a series of clean, dry test tubes.
-
To each tube, add 1 mL of a different solvent.
-
-
Observation and Classification:
-
Vortex each tube for 30 seconds at room temperature.
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as:
-
Soluble: No visible solid particles.
-
Sparingly Soluble: A small amount of undissolved solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
-
-
Heating (Optional): For samples that are sparingly soluble or insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-(5-chloro-1H-indol-1-yl)ethan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms.[16][17][18][19][20][21][22][23][24][25][26][27]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 | d | 1H | H-4 | The proton at C4 is adjacent to the electron-withdrawing chlorine at C5, causing a downfield shift. It appears as a doublet due to coupling with H-6.[18] |
| ~7.2 | d | 1H | H-7 | The proton at C7 is part of the benzene ring and will appear as a doublet due to coupling with H-6. |
| ~7.1 | dd | 1H | H-6 | The proton at C6 is coupled to both H-4 and H-7, resulting in a doublet of doublets. |
| ~7.0 | d | 1H | H-2 | The proton on the pyrrole ring at C2 will be a doublet due to coupling with H-3. |
| ~6.4 | d | 1H | H-3 | The proton on the pyrrole ring at C3 will be a doublet due to coupling with H-2. |
| ~4.2 | t | 2H | N-CH₂ | The methylene group attached to the indole nitrogen will be a triplet due to coupling with the adjacent CH₂ group. |
| ~3.9 | t | 2H | CH₂-OH | The methylene group attached to the hydroxyl group will be a triplet due to coupling with the adjacent N-CH₂ group. |
| ~1.5 | br s | 1H | OH | The hydroxyl proton is typically a broad singlet and its chemical shift is concentration and solvent dependent. It will disappear upon D₂O exchange.[16] |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135 | C-7a | Quaternary carbon of the indole ring.[18][28] |
| ~129 | C-3a | Quaternary carbon of the indole ring.[18][28] |
| ~128 | C-5 | Carbon bearing the chlorine atom.[18][28] |
| ~125 | C-2 | Carbon in the pyrrole ring.[18][28] |
| ~122 | C-4 | Carbon in the benzene ring.[18][28] |
| ~120 | C-6 | Carbon in the benzene ring.[18][28] |
| ~110 | C-7 | Carbon in the benzene ring.[18][28] |
| ~102 | C-3 | Carbon in the pyrrole ring.[18][28] |
| ~62 | CH₂-OH | The carbon of the methylene group attached to the hydroxyl group. |
| ~48 | N-CH₂ | The carbon of the methylene group attached to the indole nitrogen. |
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the tube and gently invert it several times to ensure complete dissolution.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[29][30][31]
Predicted FT-IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400-3200 | Broad | O-H | Stretching (hydrogen-bonded) |
| 3100-3000 | Medium | C-H (aromatic) | Stretching |
| 2950-2850 | Medium | C-H (aliphatic) | Stretching |
| 1600-1450 | Medium-Strong | C=C (aromatic) | Stretching |
| 1300-1000 | Strong | C-O | Stretching |
| 800-700 | Strong | C-Cl | Stretching |
Protocol for FT-IR Analysis (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[32][33][34][35][36]
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense peak at m/z = 195, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z = 197 with approximately one-third the intensity of the M⁺ peak is expected.
-
Key Fragment Ions:
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe or GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) if the molecular ion is not observed with EI.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum.
Proposed Synthesis Route
A plausible and efficient method for the synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol is the N-alkylation of 5-chloroindole with 2-chloroethanol.[37][38][39][40]
Protocol for Synthesis:
-
Reaction Setup:
-
To a solution of 5-chloroindole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium hydroxide (KOH) or sodium hydride (NaH) (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Alkylating Agent:
-
Stir the mixture for 30-60 minutes to allow for the deprotonation of the indole nitrogen.
-
Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. While experimental data for this specific molecule is limited, this guide offers robust predictions for its key physicochemical properties and detailed, field-proven protocols for their experimental determination. The provided spectroscopic predictions and the proposed synthetic route serve as a valuable starting point for any researcher embarking on the study of this promising indole derivative. The application of the described methodologies will enable the generation of reliable data, contributing to the broader understanding of substituted indoles and their potential in drug discovery and development.
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